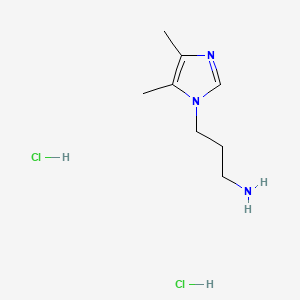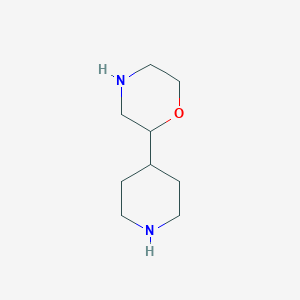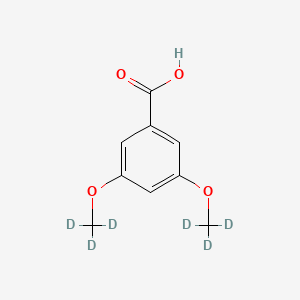![molecular formula C12H15Cl2N3OS B13458088 2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13458088.png)
2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an aminoethyl sulfanyl group and a phenyl group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Aminoethyl Sulfanyl Group: The aminoethyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrimidine ring is replaced by the aminoethyl sulfanyl group.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the synthesized product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl group.
Substitution: The aminoethyl sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine or phenyl derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. The aminoethyl sulfanyl group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Aminoethyl)sulfanyl]acetic acid hydrochloride
- [(2-Aminoethyl)disulfanyl]acetic acid
Uniqueness
2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both the aminoethyl sulfanyl group and the phenyl group allows for diverse interactions with molecular targets, making it a versatile compound for research applications.
Properties
Molecular Formula |
C12H15Cl2N3OS |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanyl)-4-phenyl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C12H13N3OS.2ClH/c13-6-7-17-12-14-10(8-11(16)15-12)9-4-2-1-3-5-9;;/h1-5,8H,6-7,13H2,(H,14,15,16);2*1H |
InChI Key |
DSZUQQMOWUSQBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13458007.png)

![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-5-methyl-1,3-dioxane](/img/structure/B13458037.png)

![3-{3-[(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}phenyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458046.png)

![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)


![2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13458077.png)

